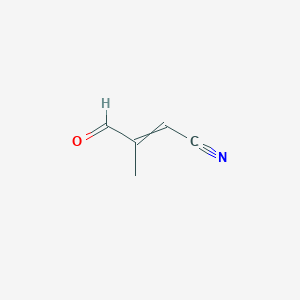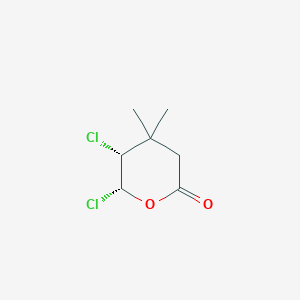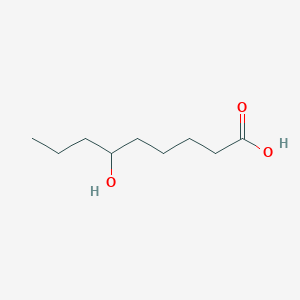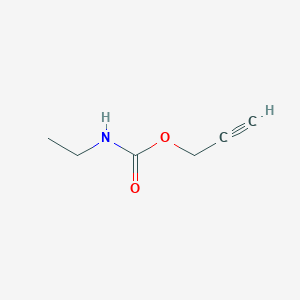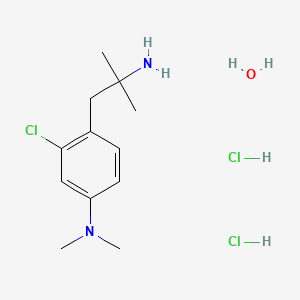
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a dimethylamino group attached to the phenethylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate typically involves multiple steps:
Starting Material: The synthesis begins with phenethylamine as the starting material.
Chlorination: The phenethylamine undergoes chlorination to introduce the chloro group at the 2-position.
Methylation: The alpha,alpha-dimethyl groups are introduced through a methylation reaction.
Dimethylamino Group Introduction: The dimethylamino group is added to the 4-position of the phenethylamine backbone.
Formation of Dihydrochloride Hydrate: The final step involves the formation of the dihydrochloride hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation reactions yield oxides and other oxidized derivatives.
Reduction: Reduction reactions produce reduced forms of the compound.
Substitution: Substitution reactions result in the formation of various substituted phenethylamine derivatives.
Applications De Recherche Scientifique
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a central nervous system stimulant.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets in the body:
Molecular Targets: It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Pathways Involved: By regulating monoamine neurotransmission, it influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, which lacks the chloro, dimethyl, and dimethylamino groups.
Amphetamine: A phenethylamine derivative with a methyl group at the alpha position.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylamino group enhances its interaction with specific receptors and enzymes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74051-04-0 |
|---|---|
Formule moléculaire |
C12H23Cl3N2O |
Poids moléculaire |
317.7 g/mol |
Nom IUPAC |
4-(2-amino-2-methylpropyl)-3-chloro-N,N-dimethylaniline;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H19ClN2.2ClH.H2O/c1-12(2,14)8-9-5-6-10(15(3)4)7-11(9)13;;;/h5-7H,8,14H2,1-4H3;2*1H;1H2 |
Clé InChI |
MDAWVMUNHMQABP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=C(C=C1)N(C)C)Cl)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


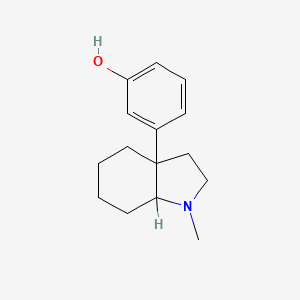
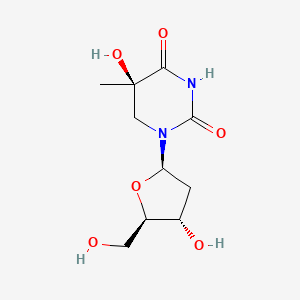
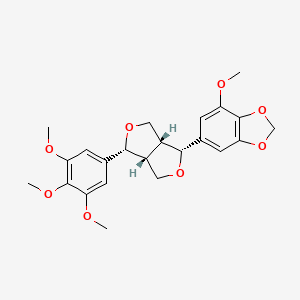


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

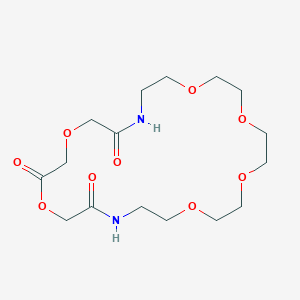
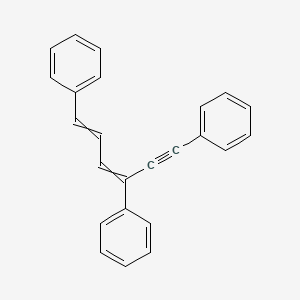
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
